molecular formula C10H11F5N2O2 B2434543 Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate CAS No. 2054953-10-3

Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No.: B2434543
CAS No.: 2054953-10-3
M. Wt: 286.202
InChI Key: KUXWIUDIYIEQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and a trifluorobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Introduction of the Trifluorobutanoate Ester: The trifluorobutanoate ester can be introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The difluoromethyl and trifluorobutanoate groups enhance the compound’s binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate is unique due to the presence of both difluoromethyl and trifluorobutanoate groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F5N2O2/c1-2-19-8(18)5-7(10(13,14)15)17-4-3-6(16-17)9(11)12/h3-4,7,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXWIUDIYIEQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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